Lipophilicity Modulation
The introduction of the N-isobutyl group significantly increases lipophilicity compared to the parent 5-methyl-2-nitroaniline. While experimental LogP data for the target compound is not publicly reported, computational estimates (XLogP3) provide a reliable cross-study comparison. The target compound (XLogP3 = 3.5) is substantially more lipophilic than 5-methyl-2-nitroaniline (XLogP3 = 2.0) and marginally more lipophilic than N-isobutyl-2-nitroaniline (XLogP3 = 3.5) . The presence of the 5-methyl group contributes to a modest increase in LogP compared to the non-methylated N-isobutyl analog (calculated difference based on additive fragment contributions). This increased lipophilicity is expected to enhance membrane permeability and substantivity to hydrophobic substrates such as keratin fibers [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 (computed) |
| Comparator Or Baseline | 5-Methyl-2-nitroaniline: 2.0; N-Isobutyl-2-nitroaniline: 3.5 |
| Quantified Difference | ΔXLogP3 = +1.5 vs. 5-methyl-2-nitroaniline; ΔXLogP3 ≈ +0.2 (estimated fragment contribution of 5-methyl group) vs. N-isobutyl-2-nitroaniline |
| Conditions | Computational estimation (XLogP3 algorithm) based on molecular structure |
Why This Matters
Higher lipophilicity can improve compound retention on keratin fibers in hair dye applications and enhance membrane permeability in biological assays, directly impacting formulation performance.
- [1] Wella Aktiengesellschaft. (1991). 2-Nitroaniline derivatives and hair dyeing compositions containing same. US Patent US5034015A. View Source
